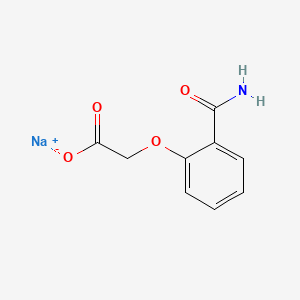
Sodium (2-Carbamoylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (2-Carbamoylphenoxy)acetate: is a chemical compound with the molecular formula C9H8NNaO4 and a molecular weight of 217.15 g/mol . It is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with salicylamide and chloroacetic acid .
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in chloroacetic acid with the phenolic oxygen in salicylamide, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Sodium (2-Carbamoylphenoxy)acetate is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds. Biology: It is utilized in biological studies to investigate enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the manufacturing of various industrial products, including dyes and pigments.
Mecanismo De Acción
The compound exerts its effects through inhibition of specific enzymes and interaction with molecular targets . The exact mechanism may vary depending on the application, but it generally involves binding to active sites or altering the activity of enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Salicylamide: A closely related compound with analgesic properties.
Acetaminophen: Another analgesic with a similar structure.
Phenylbutazone: A non-steroidal anti-inflammatory drug (NSAID) with structural similarities.
Uniqueness: Sodium (2-Carbamoylphenoxy)acetate is unique in its specific combination of functional groups, which allows for diverse applications in scientific research and industry.
Propiedades
Número CAS |
3785-32-8 |
|---|---|
Fórmula molecular |
C9H9NNaO4 |
Peso molecular |
218.16 g/mol |
Nombre IUPAC |
sodium;2-(2-carbamoylphenoxy)acetate |
InChI |
InChI=1S/C9H9NO4.Na/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12;/h1-4H,5H2,(H2,10,13)(H,11,12); |
Clave InChI |
ZDMCVSJMDXZOQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)O.[Na] |
Key on ui other cas no. |
3785-32-8 |
Números CAS relacionados |
25395-22-6 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















